6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Beschreibung
The compound 6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (hereafter referred to as the "target compound") is a dihydropyridazine derivative featuring:
- A 4-methylphenyl substituent at position 1 of the pyridazine ring.
- A 6-methoxy group at position 4.
- A 2-methoxybenzyl carboxamide moiety at position 2.
Its molecular formula is C21H21N3O4 (molecular weight: 379.41 g/mol) .
Eigenschaften
IUPAC Name |
6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-8-10-16(11-9-14)24-19(28-3)12-17(25)20(23-24)21(26)22-13-15-6-4-5-7-18(15)27-2/h4-12H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMKUIUALQYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position Isomerism: 2-Methoxy vs. 3-Methoxybenzyl
The compound BI73110 (6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) differs from the target compound only in the position of the methoxy group on the benzyl substituent (3-methoxy vs. 2-methoxy) . Key implications include:
- Electronic Effects : The ortho-methoxy group could engage in intramolecular hydrogen bonding, affecting solubility and conformational stability.
| Property | Target Compound | BI73110 |
|---|---|---|
| Methoxy Position | 2-Methoxybenzyl | 3-Methoxybenzyl |
| Molecular Weight | 379.41 g/mol | 379.41 g/mol |
| Melting Point | Not Reported | Not Reported |
Halogenated vs. Methyl/Methoxy Substituents
Chlorophenyl and Bromophenyl Derivatives
Compounds such as N-(3-chloro-4-methoxyphenyl)-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (, Compound 7) feature halogen (Cl) and additional methoxy groups . Key differences:
- Molecular Weight : The chloro and methoxy substituents increase the molecular weight to 415.83 g/mol vs. 379.41 g/mol for the target compound.
Dichlorophenyl Analogs
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide () replaces the 4-methylphenyl group with a 4-methoxyphenyl and introduces dichlorophenyl at the carboxamide . This results in:
- Increased Polarity: Dichlorophenyl may reduce solubility in nonpolar solvents.
- Bioactivity : Chlorine atoms are often used to enhance binding affinity in enzyme inhibitors.
Piperidine/Piperazine-Modified Analogs
Compounds in and (e.g., Compounds 36, 40, 47) incorporate piperidine or piperazine rings into the quinoline-phenoxy side chains . These modifications:
- Enhance Solubility : Nitrogen-containing heterocycles improve aqueous solubility.
- Pharmacophore Diversity : Introduce hydrogen-bonding or cationic interactions absent in the target compound.
| Property | Target Compound | Compound 36 () |
|---|---|---|
| Heterocyclic Moieties | None | Piperidine |
| Molecular Weight | 379.41 g/mol | 672.24 g/mol |
| Yield | Not Reported | 48.7% |
Simplified Pyridazine Derivatives
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () lacks the 4-methylphenyl and 2-methoxybenzyl groups, resulting in a smaller molecular framework (C13H13N3O3, 267.27 g/mol) . This simplification may reduce synthetic complexity but limit target selectivity.
Key Research Findings
- Substituent Position Matters : The 2-methoxybenzyl group in the target compound likely confers distinct conformational preferences compared to 3-methoxy isomers .
- Halogens vs. Methyl Groups : Chlorine/bromine substituents enhance molecular weight and lipophilicity but may compromise metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
